4,5-二氨基-1,2-二氢-3H-吡唑-3-酮

描述

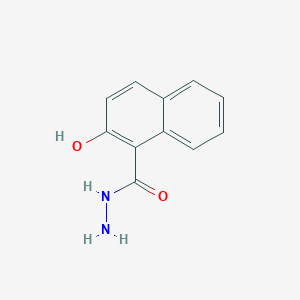

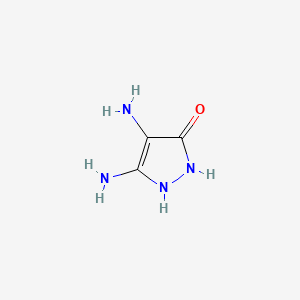

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.

The exact mass of the compound 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构研究

4,5-二氨基-1,2-二氢-3H-吡唑-3-酮在合成各种化合物方面起着关键作用,展示了它在有机化学中的多功能性。Chinnam等人(2021年)强调了它在融合[5,5]-双环化合物的结构二元裂解中的作用,导致新化合物的产生,这些化合物具有改善的爆炸性能和机械敏感性,标志着它在开发不敏感和高性能材料中的重要性(Chinnam, Staples, & Shreeve, 2021)。同样,Yıldırım,Kandemirli和Demir(2005年)研究了4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸和酸氯化物与2,3-二氨基吡啶的官能化反应,进一步展示了它在合成复杂分子中的作用(Yıldırım,Kandemirli和Demir,2005年)。

光学性质和杂环合成

该化合物还在合成杂环衍生物并研究其光学性质方面找到应用。Milišiūnaitė等人(2015年)成功合成了2H-和3H-吡唑并[4′,3′:3,4]吡啶并[1,2-a]苯并咪唑衍生物等化合物,并探索了它们的紫外-可见和荧光光谱性质,表明4,5-二氨基-1,2-二氢-3H-吡唑-3-酮在创造具有独特光学特性的化合物方面的潜力(Milišiūnaitė等人,2015年)。

催化和多组分合成

其衍生物在催化和多组分合成中起着关键作用。Rigi和Shaterian(2017年)概述了通过多组分反应合成各种杂环化合物,利用硅胶支持的离子液体作为催化剂,展示了该化合物在促进高效和绿色合成方法中的作用(Rigi & Shaterian, 2017)。

生物活性和配体性质

Sadeghpour和Olyaei(2021年)强调了2,4-二氢-3H-吡唑-3-酮结构基团在生物活性化合物中的存在以及其作为不同金属离子的螯合剂的作用,突显了它在药物化学和配位化学中的重要性(Sadeghpour & Olyaei, 2021)。

作用机制

Target of Action

Similar compounds have been known to exhibit analgesic, anti-inflammatory, and antipyretic properties .

Mode of Action

It’s worth noting that similar compounds interact with their targets to exert their effects .

Biochemical Pathways

Derivatives of similar compounds have been reported to exhibit a range of biological activities, suggesting that they may affect multiple pathways .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

生化分析

Biochemical Properties

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction leads to decreased phosphorylation of the retinoblastoma protein and the C-terminal domain of RNA polymerase II, ultimately inhibiting mRNA synthesis and inducing the tumor suppressor protein p53 . Additionally, 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one has been shown to interact with other proteins involved in cell cycle regulation and apoptosis.

Cellular Effects

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of CDK9, leading to reduced phosphorylation of RNA polymerase II and decreased mRNA synthesis . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one has been shown to modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis. Additionally, 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one has been shown to affect other signaling pathways involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells. These effects are consistent with the compound’s role as a CDK inhibitor and its impact on cell signaling pathways.

Dosage Effects in Animal Models

The effects of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form inactive metabolites. These metabolites are then excreted through the kidneys. The metabolic pathways of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one also influence its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the nucleus, where it exerts its effects on cell cycle regulation and gene expression. The distribution of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one within tissues is influenced by its physicochemical properties and interactions with transport proteins.

Subcellular Localization

The subcellular localization of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one to the nucleus. The nuclear localization of the compound is essential for its role in regulating cell cycle progression and inducing apoptosis.

属性

IUPAC Name |

4,5-diamino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h4H2,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIVZJCWVZYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NNC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966424 | |

| Record name | 4,5-Diamino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52057-97-3 | |

| Record name | NSC252045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diamino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIAMINO-5-HYDROXYPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJG2BHJ253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。